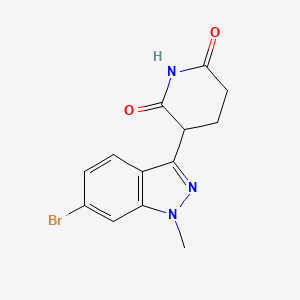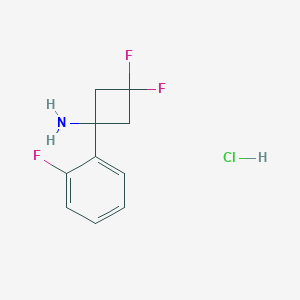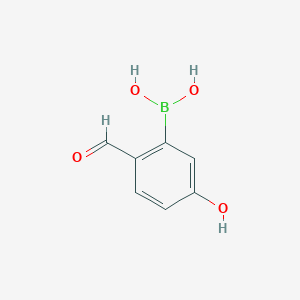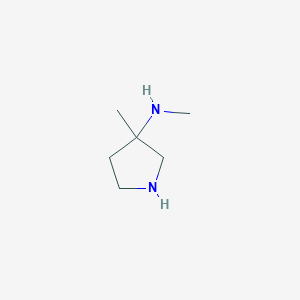![molecular formula C7H11F2NO B13467948 (4-(Difluoromethyl)-2-azabicyclo[2.1.1]hexan-1-yl)methanol](/img/structure/B13467948.png)
(4-(Difluoromethyl)-2-azabicyclo[2.1.1]hexan-1-yl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-(Difluoromethyl)-2-azabicyclo[211]hexan-1-yl)methanol is a bicyclic compound characterized by the presence of a difluoromethyl group and an azabicyclohexane structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-(Difluoromethyl)-2-azabicyclo[2.1.1]hexan-1-yl)methanol typically involves the use of photochemistry to access new building blocks via [2 + 2] cycloaddition . This method allows for the efficient and modular preparation of 1,2-disubstituted bicyclo[2.1.1]hexane modules . The reaction conditions often require specialized equipment and glassware, making the process technically challenging but highly rewarding in terms of yield and purity.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and the complexity of the synthetic routes involved. the use of advanced photochemical techniques and modular synthetic approaches suggests that scalable production is feasible with the right infrastructure and expertise.
化学反応の分析
Types of Reactions
(4-(Difluoromethyl)-2-azabicyclo[2.1.1]hexan-1-yl)methanol undergoes various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the alcohol group to a carbonyl group.
Reduction: Reduction reactions can be used to modify the difluoromethyl group or other functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur at various positions within the bicyclic structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like sodium hydroxide and various alkyl halides are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or alkanes. Substitution reactions typically result in the formation of new carbon-carbon or carbon-heteroatom bonds.
科学的研究の応用
(4-(Difluoromethyl)-2-azabicyclo[2.1.1]hexan-1-yl)methanol has several scientific research applications:
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.
作用機序
The mechanism of action of (4-(Difluoromethyl)-2-azabicyclo[2.1.1]hexan-1-yl)methanol involves its interaction with specific molecular targets and pathways. The difluoromethyl group and the azabicyclohexane structure contribute to its ability to modulate biological activity by interacting with enzymes, receptors, and other biomolecules. These interactions can lead to changes in cellular processes and pathways, making the compound a valuable tool for studying and influencing biological systems .
類似化合物との比較
Similar Compounds
(4-(Difluoromethyl)-2-oxabicyclo[2.1.1]hexan-1-yl)methanol: This compound is similar in structure but contains an oxygen atom instead of a nitrogen atom in the bicyclic ring.
Bicyclo[2.1.1]hexane derivatives:
Uniqueness
(4-(Difluoromethyl)-2-azabicyclo[2.1.1]hexan-1-yl)methanol is unique due to the presence of both a difluoromethyl group and an azabicyclohexane structure. This combination of features imparts distinct chemical and biological properties, making it a valuable compound for research and development in multiple fields.
特性
分子式 |
C7H11F2NO |
|---|---|
分子量 |
163.16 g/mol |
IUPAC名 |
[4-(difluoromethyl)-2-azabicyclo[2.1.1]hexan-1-yl]methanol |
InChI |
InChI=1S/C7H11F2NO/c8-5(9)6-1-7(2-6,4-11)10-3-6/h5,10-11H,1-4H2 |
InChIキー |
AYIHDRFTWYLOLB-UHFFFAOYSA-N |
正規SMILES |
C1C2(CC1(NC2)CO)C(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![[1-(2-methyl-1,3-benzothiazol-6-yl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B13467875.png)



![(2S)-2-(methylamino)-1-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-5-yl}butan-1-one dihydrochloride](/img/structure/B13467900.png)

![Potassium benzo[d]oxazol-5-yltrifluoroborate](/img/structure/B13467916.png)

![N-{4-[(4-aminopiperidin-1-yl)sulfonyl]phenyl}acetamide hydrochloride](/img/structure/B13467922.png)



